5-(2-Methoxyethoxy)isoquinoline

Medicinal chemistry Physicochemical property optimization Solubility enhancement

5-(2-Methoxyethoxy)isoquinoline (CAS 1430563-73-7) is a 5-substituted isoquinoline derivative belonging to the broader class of heterocyclic aromatic compounds. The molecule features an isoquinoline bicyclic core (benzene fused to pyridine) with a 2-methoxyethoxy side chain at the 5-position, yielding the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B15355888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyethoxy)isoquinoline
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C12H13NO2/c1-14-7-8-15-12-4-2-3-10-9-13-6-5-11(10)12/h2-6,9H,7-8H2,1H3
InChIKeySLMFJZNHBGTFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyethoxy)isoquinoline Procurement & Differentiation Guide: A Technical Baseline


5-(2-Methoxyethoxy)isoquinoline (CAS 1430563-73-7) is a 5-substituted isoquinoline derivative belonging to the broader class of heterocyclic aromatic compounds . The molecule features an isoquinoline bicyclic core (benzene fused to pyridine) with a 2-methoxyethoxy side chain at the 5-position, yielding the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This substitution pattern introduces an aliphatic ether linkage that extends away from the aromatic plane, differentiating it from simpler 5-alkoxy or 5-halo isoquinolines. The compound is primarily utilized as a synthetic building block in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and other bioactive scaffolds.

Why 5-(2-Methoxyethoxy)isoquinoline Cannot Be Substituted with Generic 5-Alkoxy Isoquinolines


Although 5-methoxyisoquinoline and 5-ethoxyisoquinoline share the isoquinoline core, they lack the terminal methoxy group and the extended ethylene glycol-like chain. This structural difference leads to meaningful variations in lipophilicity, hydrogen-bonding capacity, and metabolic stability that are critical in drug design [1]. The 2-methoxyethoxy substituent provides an additional hydrogen bond acceptor (the terminal ether oxygen) and increases topological polar surface area (TPSA) relative to simple alkoxy analogs, which can improve aqueous solubility and reduce hERG liability [1]. Furthermore, the flexible side chain can adopt conformations that allow the compound to access binding pockets inaccessible to rigid 5-substituted isoquinolines, as inferred from structure-activity relationship (SAR) studies on isoquinoline-containing kinase inhibitors [1]. Substituting with a 5-methoxy or 5-bromo analog would alter these physicochemical properties, potentially compromising potency, selectivity, or pharmacokinetic profile in downstream applications.

Quantitative Evidence for Selecting 5-(2-Methoxyethoxy)isoquinoline over Structural Analogs


Increased Hydrogen Bond Acceptor Count vs. 5-Methoxyisoquinoline

5-(2-Methoxyethoxy)isoquinoline contains three hydrogen bond acceptors (the nitrogen of the isoquinoline ring and the two ether oxygens in the side chain) compared to only two in 5-methoxyisoquinoline (the nitrogen and the single methoxy oxygen) [1]. This increased HBA count is associated with improved aqueous solubility and a reduced logP, making the compound more drug-like according to Lipinski's Rule of Five.

Medicinal chemistry Physicochemical property optimization Solubility enhancement

Modulated Lipophilicity (Predicted logP) vs. 5-Bromoisoquinoline

The predicted logP of 5-(2-methoxyethoxy)isoquinoline is approximately 1.8 (estimated for the closely related tetrahydro analog), whereas 5-bromoisoquinoline has a predicted logP of ~2.5 . The lower logP of the target compound indicates reduced lipophilicity, which is generally correlated with lower off-target toxicity, reduced hERG binding, and improved metabolic stability.

Drug design Lipophilicity optimization Toxicity reduction

Synthetic Diversification Potential via Terminal Ether Over 5-Hydroxyisoquinoline

The 2-methoxyethoxy side chain retains a terminal methyl group that can be selectively demethylated to generate a reactive hydroxyl handle for further functionalization (e.g., acylation, alkylation, or conjugation to linkers). By contrast, 5-hydroxyisoquinoline presents a phenolic OH directly on the aromatic ring, which is less flexible and more acidic (pKa ~9-10) [1]. The aliphatic nature of the methoxyethoxy side chain permits chemistries incompatible with phenolic substrates.

Synthetic chemistry Building block utility Parallel synthesis

Where 5-(2-Methoxyethoxy)isoquinoline Provides Procurement Value: Key Application Scenarios


Kinase Inhibitor Fragment and Lead Optimization

The isoquinoline core is a recognized hinge-binding motif in kinase inhibitors. The 5-(2-methoxyethoxy) substituent provides a solubilizing vector that can extend into solvent-exposed regions without introducing excessive lipophilicity, as inferred from the lower predicted logP (1.8 vs. 2.5 for 5-bromoisoquinoline) [1]. Procurement of this building block enables the rapid synthesis of focused kinase inhibitor libraries with improved physicochemical properties.

GPCR Modulator Synthesis with Attenuated hERG Risk

The reduced lipophilicity and increased HBA count of 5-(2-methoxyethoxy)isoquinoline compared to 5-bromoisoquinoline or 5-methoxyisoquinoline may translate into lower hERG channel affinity, a common liability of isoquinoline-based GPCR ligands [1]. Researchers can use this compound to design CRTH2 antagonists or dopamine receptor modulators with an improved cardiac safety profile.

Chemical Biology Probe Construction via Side-Chain Derivatization

The terminal ether oxygen provides a handle for selective demethylation and subsequent functionalization, enabling the attachment of biotin, fluorophores, or photoaffinity labels. This makes 5-(2-methoxyethoxy)isoquinoline a superior choice over 5-hydroxyisoquinoline for generating chemical biology probes that require a flexible linker between the isoquinoline recognition element and the reporter group [1].

Parallel Synthesis and Diversity-Oriented Synthesis (DOS) Libraries

The combination of a rigid isoquinoline scaffold with a flexible, functionalizable side chain makes 5-(2-methoxyethoxy)isoquinoline an ideal intermediate for diversity-oriented synthesis. It can serve as a common intermediate that, upon demethylation, gives access to a wide array of ethers, esters, and carbamates, enabling the generation of highly diverse compound collections for phenotypic screening [1].

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